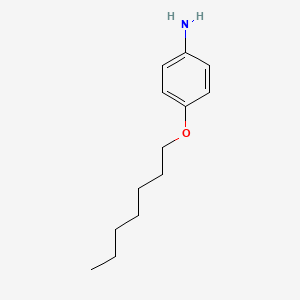

4-Heptyloxyaniline

説明

Overview of Aryl Alkoxy Anilines in Contemporary Chemical Research

Aryl alkoxy anilines are a class of organic compounds characterized by an aniline ring substituted with an alkoxy group. These compounds are significant in various fields of chemical research due to their versatile chemical properties. The presence of both the electron-donating amino group and the alkoxy group on the aromatic ring influences its electronic and structural characteristics, making them valuable intermediates in organic synthesis. chemblink.com

In contemporary research, aryl alkoxy anilines are utilized as building blocks for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. chemblink.com Their derivatives are investigated for potential applications in materials science, particularly in the development of liquid crystals and polymers with specific thermal or electronic properties. smolecule.comresearchgate.net The study of their reactivity, including reactions like C-H activation and cross-coupling, continues to be an active area of research for the development of efficient synthetic methodologies. acs.orgchemrxiv.org

Historical Context and Evolution of Research on 4-Heptyloxyaniline

Research interest in this compound can be traced back to early investigations into the properties of homologous series of alkoxy anilines. A notable early mention of research involving heptyloxyaniline appeared in the Materials and Molecular Research Division Annual Report of 1976, which included the "Analysis of Chain Ordering by NMR" of this compound. This indicates an early focus on its physical and structural properties, likely in the context of materials science.

Over the years, the research focus has expanded significantly. Initially, studies were centered on its synthesis and basic characterization. umich.edu Subsequently, its role as a precursor in the synthesis of more complex molecules, particularly those with liquid crystalline properties, became a prominent area of investigation. researchgate.nettandfonline.com Researchers have explored its use in the formation of Schiff bases and azo compounds, which are known to exhibit mesomorphic behavior. umich.edumdpi.com More recent research has delved into its application in more specialized areas, such as a derivatization agent in analytical chemistry for the analysis of glycans. researchgate.net The evolution of research on this compound reflects the broader trends in organic chemistry, moving from fundamental synthesis and characterization to its application in advanced materials and analytical methods.

Significance of the Heptyloxy Substituent in Aniline Chemistry

The heptyloxy substituent, a seven-carbon alkyl chain attached via an ether linkage, imparts specific and significant properties to the aniline molecule. The length and flexibility of this alkyl chain are crucial in influencing the intermolecular interactions and, consequently, the bulk properties of its derivatives.

One of the most significant impacts of the heptyloxy group is its role in promoting liquid crystallinity. The long alkyl chain contributes to the anisotropic nature of the molecules, a prerequisite for the formation of liquid crystal phases. researchgate.net In homologous series of alkoxy anilines, the length of the alkyl chain, such as the heptyloxy group, is a key determinant of the type of mesophase (e.g., nematic, smectic) and the transition temperatures. tandfonline.comresearchgate.net

Furthermore, the heptyloxy group influences the solubility of the molecule in various organic solvents, which is a critical factor in its synthesis and application. chemeo.com The presence of this relatively nonpolar chain can enhance solubility in less polar solvents. In the context of organic synthesis, the heptyloxy group can act as a directing group or a benign substituent that modifies the electronic properties of the aniline ring to a lesser extent than more strongly electron-donating or withdrawing groups, allowing for a range of chemical transformations on other parts of the molecule. vanderbilt.edu

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.31 g/mol |

| Melting Point | 380.70 K |

| Boiling Point | 623.45 K |

| logP (Octanol/Water Partition Coefficient) | 3.618 |

This table is populated with data from available sources. chemeo.com

Synthesis and Manufacturing of this compound

A common laboratory-scale synthesis of this compound involves the Williamson ether synthesis. This method typically starts with the reaction of a p-substituted phenol, such as 4-aminophenol or 4-nitrophenol, with a heptyl halide (e.g., 1-bromoheptane) in the presence of a base like potassium carbonate or potassium hydroxide. smolecule.comsmolecule.com If 4-nitrophenol is used as the starting material, a subsequent reduction step is required to convert the nitro group to the amine functionality of the aniline. researchgate.net Another approach involves the reaction of 4-hydroxyaniline with heptyl bromide. smolecule.com

Purification of the synthesized this compound is often achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol-water. umich.edu The purity of the final product can be assessed using techniques like Thin Layer Chromatography (TLC). umich.edu

Applications of this compound in Material Science

This compound is a key intermediate in the synthesis of various liquid crystalline materials. Its elongated molecular structure, provided by the heptyloxy chain, is conducive to the formation of mesophases.

Schiff Bases: this compound is frequently used to synthesize Schiff base liquid crystals. These are typically formed by the condensation reaction of this compound with an appropriate aldehyde. For instance, reaction with substituted benzaldehydes can yield compounds that exhibit nematic and smectic phases. researchgate.nettandfonline.com

Azo Compounds: The diazotization of this compound followed by coupling with other aromatic compounds can produce azo dyes. Some of these azo compounds, particularly those with other long alkyl chains or rigid core structures, have been shown to possess liquid crystalline properties. vanderbilt.edu

Role of this compound in Organic Synthesis

Beyond its direct application in materials science, this compound serves as a versatile intermediate in multi-step organic syntheses.

Intermediate in Multi-step Syntheses: It is used as a starting material for the preparation of more complex molecules. For example, it can be a precursor for the synthesis of substituted anilines where further functionalization of the aromatic ring is desired. vanderbilt.edu

Formation of Heterocyclic Compounds: The amino group of this compound can participate in cyclization reactions to form various heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

特性

IUPAC Name |

4-heptoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGYTOOKQWFTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192958 | |

| Record name | p-Heptyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39905-44-7 | |

| Record name | p-Heptyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Heptyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(HEPTYLOXY)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways for 4-Heptyloxyaniline

Traditional methods for synthesizing this compound rely on fundamental organic reactions. These pathways are often straightforward but may present challenges in terms of selectivity and reaction conditions.

Direct Alkylation of Aniline with Heptyl Halides

Direct N-alkylation of aniline or its derivatives with alkyl halides is a fundamental approach to forming N-alkylated anilines. However, achieving selective O-alkylation at the para position of a substituted aniline like p-aminophenol to produce this compound is a more common and regioselective strategy. This process, known as Williamson ether synthesis, involves the deprotonation of the hydroxyl group of p-aminophenol to form a more nucleophilic phenoxide ion, which then attacks the heptyl halide.

A general representation of this synthesis involves reacting 4-hydroxyaniline with a heptyl halide, such as heptyl bromide, in the presence of a base. smolecule.com The base, typically potassium hydroxide, deprotonates the phenolic hydroxyl group, facilitating the nucleophilic attack on the primary carbon of the heptyl halide.

Another related method involves the alkylation of aniline using alkyl p-toluenesulfonates as the alkylating agent under alkaline conditions, often with a phase transfer catalyst like tetrabutylammonium bromide to improve reaction efficiency. google.com While this method is generally used for N,N-dialkylation, the principles can be adapted for other alkylation reactions. google.com

Reduction of 4-Heptyloxynitrobenzene

A widely used and efficient method for the preparation of anilines is the reduction of the corresponding nitro compound. For this compound, this involves the synthesis of 4-heptyloxynitrobenzene as a precursor, followed by its reduction. The precursor is typically prepared by the Williamson ether synthesis between 4-nitrophenol and a heptyl halide.

Once 4-heptyloxynitrobenzene is obtained, the nitro group is reduced to an amino group. This transformation can be achieved using various reducing agents. A classic and effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid. This method has been successfully employed for the synthesis of related substituted anilines, achieving high yields. For instance, the reduction of substituted azo compounds to amines using iron powder has been reported to yield the desired aniline products in yields of around 90%. vanderbilt.edu

Table 1: Example of Reduction Conditions for a Related Aniline Synthesis

| Starting Material | Reducing Agent | Solvent/Acid | Yield | Reference |

|---|

This table illustrates typical conditions for a reduction reaction leading to an aniline derivative.

Catalytic Reductive Amination Techniques

Catalytic reductive amination is a versatile, one-pot method for synthesizing amines from carbonyl compounds. redalyc.org This process involves the initial reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the target amine. unisi.it For the synthesis of a secondary amine like a N-alkylated this compound, this compound itself would serve as the amine component reacting with an aldehyde or ketone.

The reaction is typically carried out in the presence of a reducing agent and often a catalyst. A variety of reducing systems have been developed for this purpose, including:

Sodium borohydride (NaBH₄) with a cation exchange resin like DOWEX(R)50WX8. redalyc.org This system offers a convenient and efficient method for the mono-N-alkylation of anilines at room temperature. redalyc.org

Iron-carbonyl complexes , which can act as catalysts using hydrogen sources like isopropyl alcohol and water. unisi.it

Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) with molecular hydrogen (H₂). organic-chemistry.org

The choice of catalyst and reducing agent can be optimized to achieve high yields and selectivity. organic-chemistry.org Recent research has focused on developing more sustainable protocols, for example, using iron-based catalysts which are less expensive and more environmentally benign than noble metal catalysts. unisi.it

Advanced Synthetic Approaches and Optimization

To overcome the limitations of traditional methods, more advanced synthetic strategies have been developed. These approaches focus on achieving higher regioselectivity and utilizing novel activating groups to direct the synthesis.

Regioselective Synthesis via Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for introducing substituents onto an aromatic ring, provided the ring is sufficiently activated by electron-withdrawing groups. nih.govmdpi.com For the synthesis of substituted 4-alkoxyanilines, regioselectivity is crucial. vanderbilt.edu

One advanced strategy involves using a temporary activating group to direct the nucleophilic substitution to a specific position on the aromatic ring. The phenylazo group has been shown to be effective in this role. It moderately activates ortho fluorine and chlorine atoms towards nucleophilic aromatic substitution (NAS). vanderbilt.edu This allows for the regioselective introduction of nucleophiles. For example, in the synthesis of precursors to polyfunctionalized biphenyls, the phenylazo group directs the substitution before being converted to the aniline. vanderbilt.edu DFT calculations have also been used to understand the electronic factors that govern the regioselectivity in SNAr reactions, confirming that specific carbon atoms are more susceptible to nucleophilic attack. nih.govmdpi.com

Utilization of Phenylazo Group as an Activating and Protecting Group

The phenylazo group (–N=N–Ph) serves a dual function as both an activating and a protecting group in the synthesis of highly substituted anilines. vanderbilt.edu It is a valuable alternative to the more common nitro group for activating aromatic rings for NAS reactions. vanderbilt.edu

The synthetic utility of this method is demonstrated in a multi-step process:

Preparation of the Azo Precursor : An appropriate phenol undergoes a diazo coupling reaction, followed by alkylation with a heptyl halide to introduce the heptyloxy group, resulting in a 4-(heptyloxy)azobenzene derivative. vanderbilt.edu

Nucleophilic Aromatic Substitution : The phenylazo group activates the ring, allowing for regioselective substitution of other groups (like halogens) by a chosen nucleophile. vanderbilt.edu The phenylazo group itself is stable and tolerates these reaction conditions. vanderbilt.edu

Reduction to Aniline : The final step involves the reduction of the azo group to the desired aniline using a reducing agent like iron powder. This step typically proceeds in high yield. vanderbilt.edu

This methodology provides a synthetically useful route to ortho-substituted anilines that might be difficult to access through other methods. vanderbilt.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Heptyl Halide |

| Heptyl Bromide |

| p-Aminophenol |

| 4-Hydroxyaniline |

| Potassium Hydroxide |

| Alkyl p-toluenesulfonate |

| Tetrabutylammonium Bromide |

| 4-Heptyloxynitrobenzene |

| 4-Nitrophenol |

| Iron Powder |

| Acetic Acid |

| Sodium borohydride (NaBH₄) |

| DOWEX(R)50WX8 |

| Iron-carbonyl complexes |

| Palladium on carbon (Pd/C) |

| Phenylazo group |

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and related substituted anilines is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances. Research into the synthesis of aromatic amines has explored several eco-friendly strategies. These include the use of solid acid catalysts like Nafion, which can be easily recovered and reused, and employing microwave irradiation as an energy source to accelerate reaction rates and improve yields, often in greener solvents like ethanol. mdpi.com

Alternative synthetic routes aim to improve atom economy and reduce hazardous waste. For instance, methods for the direct oxidation of anilines to form products like azo or azoxy compounds have been developed using planetary ball mills in solvent-free conditions, where selectivity can be controlled by the choice of oxidant and grinding auxiliary. researchgate.net Another approach involves catalytic hydrogenation. The synthesis of 2-methyl-4-methoxyaniline has been achieved through the hydrogenation and Bamberger rearrangement of o-nitrotoluene using a Pt/C catalyst in a solution containing methanol, sulfuric acid, and acetic acid. sioc-journal.cn Such catalytic methods often replace stoichiometric reagents that generate significant waste.

Furthermore, innovative processes are being developed that eliminate the need for halogenated intermediates, a common source of persistent organic pollutants. One such breakthrough is a process for producing 4-aminodiphenylamine (4-ADPA) via the direct coupling of aniline and nitrobenzene, which dramatically reduces organic and inorganic waste as well as wastewater. epa.gov Electrochemical methods also represent a sustainable approach; the oxidative cyclization of p-alkoxy anilines with enaminones has been developed under mild, metal-free electrochemical conditions. acs.org These green strategies, while not all directly applied to this compound in the cited literature, represent the current direction in the synthesis of substituted anilines and are applicable to its production.

Mechanistic Investigations of Key Reactions

The reactivity of this compound is governed by the electron-donating nature of its amino (-NH₂) and heptyloxy (-OC₇H₁₅) substituents. These groups activate the aromatic ring, making it susceptible to various chemical transformations.

Electrophilic Aromatic Substitution Mechanisms

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the benzene ring. The -NH₂ and -OC₇H₁₅ groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. wku.edubyjus.com Since the para position in this compound is already occupied by the heptyloxy group relative to the amine (and vice versa), substitution is directed to the ortho positions of either group.

The general mechanism for EAS proceeds in two main steps. youtube.comyoutube.com

Formation of the Sigma Complex: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wku.eduyoutube.com The positive charge is delocalized across the ring, particularly on the carbons ortho and para to the site of attack. The presence of the electron-donating heptyloxy and amino groups helps to stabilize this intermediate.

Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. youtube.comyoutube.com The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the substituted product.

For example, in the halogenation of aniline with bromine water, the bromine molecule acts as the electrophile and attacks the electron-rich ortho and para positions, leading to the formation of 2,4,6-tribromoaniline. byjus.com A similar outcome would be expected for this compound, with substitution occurring at the positions activated by both the amino and heptyloxy groups.

Acylation Reactions to Form Amides

This compound readily undergoes acylation with agents like acyl chlorides or acid anhydrides to form N-substituted amides. chemguide.co.ukbocsci.com This reaction is a classic example of nucleophilic acyl substitution.

The mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., ethanoyl chloride). chemguide.co.uklibretexts.org This forms a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate ion from an acid anhydride) is expelled. chemguide.co.uklibretexts.org

Deprotonation: A base, which could be another molecule of the amine or an added base like triethylamine, removes a proton from the nitrogen atom, resulting in the final neutral amide product. commonorganicchemistry.com

This reaction is highly efficient and is a common method for protecting the amino group during other synthetic transformations. libretexts.org

| Acylating Agent | Reaction Conditions | Product Type |

| Acyl Chloride (RCOCl) | Aprotic solvent (e.g., DCM, THF), often with a base (e.g., TEA) at room temperature. commonorganicchemistry.com | N-(4-heptyloxyphenyl)amide |

| Acid Anhydride ((RCO)₂O) | Can react with primary amines, sometimes yielding mixtures of N-acetylation and N,N-diacylation. bocsci.com | N-(4-heptyloxyphenyl)amide |

Alkylation Reactions to Form N-Alkyl Derivatives

The direct alkylation of this compound with alkyl halides to form N-alkyl derivatives is often problematic. The reaction proceeds via an Sₙ2 mechanism, but the resulting secondary amine product is typically more nucleophilic than the primary amine starting material. masterorganicchemistry.com This can lead to subsequent alkylation events, producing a mixture of secondary, tertiary, and even quaternary ammonium salts, a situation often described as a "runaway train" reaction. masterorganicchemistry.com

A common industrial alkylation, the Friedel-Crafts alkylation on the aromatic ring of an aniline derivative, also presents challenges. The Lewis acid catalyst required for the reaction can form a coordinate bond with the amino group, deactivating the ring and reducing the reaction rate. google.com To achieve selective alkylation at the para-position, the amino group is often first protected, for example, as a carbamate. google.com

For more controlled N-alkylation, reductive amination is generally the preferred method over direct alkylation.

Diazotization and Coupling Reactions

Aromatic primary amines like this compound can be converted into diazonium salts through a process called diazotization. researchgate.netunacademy.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.netunacademy.com

The mechanism of diazotization involves several steps: unacademy.com

Formation of the nitrosonium ion (NO⁺) from nitrous acid and the mineral acid.

The amine attacks the nitrosonium ion to form an N-nitrosamine.

The N-nitrosamine undergoes protonation and deprotonation (tautomerization) to form a diazohydroxide.

Protonation of the diazohydroxide followed by the loss of a water molecule yields the aryldiazonium ion (Ar-N₂⁺).

The resulting 4-heptyloxybenzenediazonium salt is a valuable synthetic intermediate. It is an electrophile and can undergo diazo coupling reactions with activated aromatic compounds, such as phenols or other anilines. libretexts.orgresearchgate.net This is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich ring of the coupling partner, typically at the para position, to form a brightly colored azo compound (Ar-N=N-Ar'). libretexts.orgresearchgate.net The mechanism is a two-step process where the initial attack by the diazonium ion is the rate-determining step. researchgate.netslideshare.net

| Reaction | Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | 4-heptyloxybenzenedizonium chloride |

| Coupling | Activated aromatic compound (e.g., Phenol, Aniline) | Azo compound |

Radical Reaction Pathways in Non-Aqueous Media

While ionic mechanisms are more common for anilines, radical pathways can also occur, particularly under specific conditions such as photolysis or in the presence of certain initiators in non-aqueous solvents. researchgate.net For instance, diazonium salts, especially in non-aqueous media like benzene, can undergo reactions that produce radical intermediates, potentially leading to by-products alongside the expected coupling products. chimia.ch

The photolysis of related compounds can generate amine radicals (e.g., NH₂•) and other radical species. researchgate.net In the context of this compound, radical reactions could be initiated by the homolytic cleavage of an N-H bond or through single-electron transfer (SET) processes. For example, the oxidation of 1,4-dihydropyridines can generate Csp³-centered alkyl radicals that can then participate in the C-H alkylation of heterocyclic bases. nih.gov Mechanistic studies have proposed radical pathways for the formation of various heterocyclic compounds under prebiotic conditions, starting from precursors like cyanamide in the presence of hydroxyl radicals. nih.gov These studies highlight the potential for aniline derivatives to engage in complex radical-based transformations in non-aqueous environments.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems like molecules. It has been widely applied to study aniline derivatives, providing reliable results that correlate well with experimental data. mdpi.comnih.gov DFT calculations for 4-Heptyloxyaniline typically utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. asianpubs.orgnih.gov

The electronic properties of this compound are primarily determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity, kinetic stability, and the charge transfer interactions occurring within the molecule. nih.govyoutube.com

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.15 | Highest Occupied Molecular Orbital Energy |

| ELUMO | -0.28 | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | 4.87 | LUMO-HOMO Energy Difference |

| Ionization Potential (I) | 5.15 | Approximated as -EHOMO |

| Electron Affinity (A) | 0.28 | Approximated as -ELUMO |

| Global Hardness (η) | 2.44 | (I - A) / 2 |

| Chemical Potential (μ) | -2.72 | -(I + A) / 2 |

| Global Electrophilicity (ω) | 1.52 | μ2 / (2η) |

Theoretical geometry optimization is a fundamental computational step to determine the most stable conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose. asianpubs.orgresearchgate.net The resulting optimized geometric parameters can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. mdpi.com The heptyloxy chain's flexibility allows for multiple conformers, with the all-trans (zigzag) conformation generally being the most stable in the ground state.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-N (Aniline) | 1.405 |

| Bond Length | C-O (Ether) | 1.372 |

| Bond Length | O-C (Alkyl) | 1.431 |

| Bond Angle | C-C-N | 120.5 |

| Bond Angle | C-O-C | 118.2 |

| Dihedral Angle | C-C-O-C | ~180.0 |

DFT calculations are instrumental in predicting and interpreting various spectroscopic data for this compound. nih.govnih.gov

IR Spectroscopy: Theoretical vibrational analysis calculates the harmonic frequencies corresponding to the fundamental modes of vibration. mdpi.com These frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, typically show good agreement with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.net This allows for precise assignment of spectral bands to specific molecular motions, such as N-H stretching of the amino group, C-O-C stretching of the ether linkage, and various vibrations of the phenyl ring and alkyl chain. nih.gov

UV/Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. semanticscholar.org It calculates the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, the calculations would likely predict strong π→π* transitions responsible for absorption in the UV region, with the position of the maximum absorption wavelength (λmax) being sensitive to the electronic effects of the substituent groups. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard like Tetramethylsilane (TMS). nih.govresearchgate.net These theoretical ¹H and ¹³C NMR chemical shifts are invaluable for assigning experimental signals and confirming the molecular structure. pressbooks.publibretexts.orgresearchgate.net The calculated shifts reflect the electronic environment of each nucleus, influenced by the electron-donating amino and heptyloxy groups. ipb.pt

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Frequency (cm⁻¹) | ~3450, ~3360 | N-H Asymmetric/Symmetric Stretching |

| IR | Frequency (cm⁻¹) | ~1245 | Aryl-O Asymmetric Stretching |

| UV/Vis | λmax (nm) | ~295 | π→π* Transition |

| ¹³C NMR | Chemical Shift (ppm) | ~152.0 | C-O (Aromatic) |

| ¹³C NMR | Chemical Shift (ppm) | ~115.5 | C-N (Aromatic) |

| ¹H NMR | Chemical Shift (ppm) | ~6.7 | Aromatic Protons |

Molecular Geometry Optimization

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational dynamics, intermolecular interactions, and collective behavior in condensed phases, such as in a liquid crystal state. nih.gov To perform an MD simulation, a force field is required to describe the potential energy of the system. The Automated Topology Builder (ATB) and repository can be used to generate force field parameters for molecules like this compound, making them suitable for simulation in various environments. uq.edu.au These simulations can model how molecules pack in a simulation box, calculate properties like the radial distribution function to understand local structure, and investigate the dynamics of phase transitions, which is particularly relevant for its application in liquid crystals.

Structure-Property Relationship Modeling

A key goal of theoretical studies is to establish quantitative structure-property relationships (QSPR). For this compound and related molecules, computational chemistry can be used to model how changes in molecular structure affect macroscopic properties. For example, theoretical calculations can help understand how the length of the alkoxy chain influences the mesomorphic properties (e.g., transition temperatures, phase type) of liquid crystals containing this compound. researchgate.net By calculating parameters such as molecular shape, dipole moment, and polarizability for a series of related molecules, models can be built to predict the properties of new, unsynthesized compounds. nih.gov This predictive capability is highly valuable in the rational design of new materials with tailored functionalities, such as advanced liquid crystal displays.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-Heptyloxyaniline, ¹H and ¹³C NMR are fundamental for confirming the identity and purity of the compound, while two-dimensional techniques offer deeper insights into its complex structure.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic protons on the benzene ring and the aliphatic protons of the heptyl chain. The aromatic region typically displays a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The aliphatic region shows signals for the terminal methyl group, the five methylene (CH₂) groups in the middle of the chain, and the methylene group attached to the ether oxygen. The amino (-NH₂) protons usually appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data estimated based on spectral data for homologous compounds and general NMR principles. rsc.orgchemicalbook.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 (Aromatic) | ~ 6.74 | d (Doublet) |

| H-3, H-5 (Aromatic) | ~ 6.62 | d (Doublet) |

| -NH₂ | ~ 3.41 | br s (Broad Singlet) |

| -O-CH₂- (H-1') | ~ 3.86 | t (Triplet) |

| -O-CH₂-CH₂- (H-2') | ~ 1.75 | p (Pentet) |

| -(CH₂)₄- (H-3' to H-6') | ~ 1.44 - 1.29 | m (Multiplet) |

| -CH₃ (H-7') | ~ 0.90 | t (Triplet) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. In a proton-decoupled ¹³C NMR spectrum of this compound, thirteen unique signals are expected: four for the aromatic carbons and seven for the heptyl chain carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and heptyloxy substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data estimated based on spectral data for homologous compounds and general NMR principles. rsc.orgscielo.org.mxchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar, C-NH₂) | ~ 140.1 |

| C-2, C-6 (Ar, CH) | ~ 116.4 |

| C-3, C-5 (Ar, CH) | ~ 114.8 |

| C-4 (Ar, C-O) | ~ 152.7 |

| C-1' (-O-CH₂-) | ~ 68.9 |

| C-2' | ~ 31.8 |

| C-3' | ~ 29.2 |

| C-4' | ~ 29.1 |

| C-5' | ~ 26.0 |

| C-6' | ~ 22.6 |

| C-7' (-CH₃) | ~ 14.1 |

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. bas.bg

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons in the heptyl chain (H-1' with H-2', H-2' with H-3', and so on). It would also confirm the adjacency of the aromatic protons (H-2/H-6 with H-3/H-5). sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.educolumbia.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-1' to C-1', H-7' to C-7', H-2/H-6 to C-2/C-6), providing powerful confirmation of the assignments.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). columbia.educolumbia.edu This is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include the signal from the O-CH₂ protons (H-1') to the aromatic carbon C-4, and correlations from the aromatic protons (H-2/H-6) to the ipso-carbons C-1 and C-4, confirming the connection between the heptyloxy group and the aniline ring.

¹³C NMR Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules and is often coupled with liquid chromatography (LC). nih.gov In the context of glycan analysis, this compound has been used as a derivatizing agent to enhance the hydrophobicity of otherwise polar oligosaccharides, allowing for their separation by reversed-phase LC and subsequent detection by ESI-MS. nih.govresearchgate.netresearchgate.netnih.gov This derivatization improves chromatographic retention and ionization efficiency. nih.gov When analyzed directly, this compound (MW: 207.31 g/mol ) would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 208.3 in the positive ion mode. nih.govscielo.br Tandem mass spectrometry (MS/MS) experiments could be used to induce fragmentation, likely involving the loss of the heptyl chain, to further confirm the structure. scielo.brnih.gov

MALDI-TOF is another soft ionization technique well-suited for analyzing biomolecules. Similar to its role in ESI-MS, this compound has been employed as a tag for the analysis of oligosaccharides by MALDI-TOF MS. researchgate.netresearchgate.netnih.gov The hydrophobic tag facilitates the analysis of hydrophilic glycans. In MALDI analysis, ionization typically occurs through adduct formation with cations from the matrix or salts present in the sample. Therefore, this compound would be expected to be detected primarily as an adducted ion, such as the sodium adduct [M+Na]⁺ at m/z 230.3 or the potassium adduct [M+K]⁺ at m/z 246.4. The high mass accuracy of a TOF analyzer allows for the precise determination of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the detailed structural characterization of molecules, including derivatized compounds like those involving this compound. nih.gov This method involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions, providing in-depth structural information. nih.gov

In the context of glycan analysis, where this compound is used as a labeling agent, MS/MS plays a critical role. The initial mass spectrometry (MS) scan can determine the molecular weights of the derivatized glycans. nih.gov Subsequent MS/MS experiments on selected precursor ions generate fragmentation patterns that help in elucidating the sequence and branching of the oligosaccharides. nih.govnih.gov High-resolution MS can provide accurate molecular formulas, while tandem MS offers detailed structural insights. nih.gov This combination is invaluable for distinguishing between isomeric glycan structures, a common challenge in glycomics. nih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a frequently used approach in glycomic studies to elucidate the structures of different glycans. nih.gov

Infrared (IR) Spectroscopy

An IR spectrum plots the percentage of transmittance against the wavenumber (cm⁻¹). pressbooks.pub The presence of specific absorption bands at characteristic wavenumbers allows for the identification of functional groups. For an aromatic amine like this compound, the IR spectrum would be expected to show absorptions corresponding to N-H stretching of the amine group, C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Amine | N–H stretching | 3500 - 3300 |

| Alkane (in heptyl chain) | C–H stretching | 2962 - 2853 |

| Arene (aromatic ring) | C–H stretching | 3100 - 3000 |

| Arene (aromatic ring) | C=C stretching | 1600 - 1400 |

| Ether | C–O stretching | Not specified in provided context |

Data compiled from multiple sources. savemyexams.comlibretexts.orgwpmucdn.com

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule, serving as a molecular "fingerprint". chemistrystudent.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. In the context of this compound and its derivatives, UV-Vis spectroscopy is particularly useful for quantitative analysis and for monitoring reactions. Aniline derivatives typically exhibit a maximum absorbance (λmax) at specific wavelengths. For instance, aniline derivatives show a λmax around 280 nm. In studies involving derivatization, such as in the analysis of oligosaccharides, the introduction of a UV-absorbing tag like this compound allows for sensitive detection. For example, aniline derivatives of sugars can be detected at 275 nm. researchgate.netresearchgate.net

The color of azo dyes, which can be synthesized from aromatic amines, is directly related to their UV-Vis absorption spectra. semanticscholar.org The degradation of such dyes can be monitored using UV-visible spectroscopy, which often leads to the formation of the corresponding amines. researchgate.net

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are indispensable for the separation, analysis, and purification of this compound and its derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of compounds, including those derivatized with this compound. nibsc.org In glycan analysis, HPLC is used to separate labeled glycans, providing profiles that can be used for identification and quantification. nibsc.org The use of fluorescent or UV-active labels, such as this compound, enhances the sensitivity of detection. aspariaglycomics.com HPLC can be coupled with mass spectrometry (HPLC-MS) for comprehensive structural analysis of the separated components. amazonaws.com

Nano-HPLC (nHPLC) for Oligosaccharide Derivatization

For applications requiring higher sensitivity and resolution, such as the analysis of low-abundance biological samples, nano-High-Performance Liquid Chromatography (nHPLC) is employed. nih.gov The separation of oligosaccharides derivatized with agents like this compound has been successfully demonstrated using reversed-phase nHPLC. researchgate.netnih.gov This technique, when coupled online with electrospray ionization mass spectrometry (ESI-MS), allows for the separation and identification of various oligosaccharides, such as those from human milk. researchgate.netnih.gov The choice of the stationary phase in nHPLC has a significant impact on the separation performance. researchgate.netnih.gov

Reversed-Phase Chromatography in Glycan Analysis

Reversed-phase chromatography is a widely used mode of HPLC for the analysis of glycans derivatized with hydrophobic tags like this compound. nih.govresearchgate.net In this technique, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. nih.gov The derivatized glycans are retained on the column based on their hydrophobicity, and their elution is typically achieved by increasing the concentration of an organic solvent in the mobile phase.

This compound is one of several derivatization reagents used to enhance the retention and separation of glycans on reversed-phase columns. nih.gov The separation of oligosaccharides derivatized with this compound has been achieved using reversed-phase nHPLC, often coupled with mass spectrometry for detailed structural characterization. researchgate.netnih.gov The use of C18 stationary phases is prevalent in these analyses. nih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis to neutral analytes. nih.govnih.gov The method is based on the differential partitioning of analytes between an aqueous mobile phase and a micellar pseudo-stationary phase. nih.govnih.gov In the context of analyzing complex biomolecules, this compound has been utilized as a derivatizing agent to facilitate the separation and detection of oligosaccharides by MEKC. researchgate.netnih.gov

The primary role of this compound in this application is to act as a hydrophobic label. Carbohydrates are inherently polar and lack a UV-absorbing chromophore, making their analysis by MEKC challenging. By chemically attaching the this compound molecule to the oligosaccharide—a process known as derivatization or tagging—the resulting conjugate gains hydrophobicity and a chromophore, enabling both its interaction with the micellar phase and its detection by UV absorbance. researchgate.netresearchgate.net

Research has explored the use of this compound alongside other labeling agents, such as various esters of aminobenzoic acid, for the analysis of homologous maltodextrins and oligosaccharides from human milk. researchgate.netresearchgate.net In these studies, an anionic surfactant, sodium dodecyl sulfate (SDS), is typically added to the buffer solution above its critical micelle concentration to form the micellar phase. researchgate.net The separation mechanism relies on the partitioning of the derivatized oligosaccharides between the aqueous buffer and the SDS micelles. The polarity of the label significantly influences this partitioning; more hydrophobic labels lead to stronger interactions with the micelle, resulting in longer retention times and potentially better resolution. researchgate.net

One study compared the separation profiles of derivatized oligosaccharides obtained by MEKC with those from reversed-phase nano-HPLC, noting that an analogous separation profile was achieved when using sodium dodecyl sulfate in MEKC. researchgate.net This suggests that the retention mechanisms in both techniques are comparable for these labeled compounds. researchgate.net The UV detection for the aniline derivatives is typically performed at a wavelength of 275 nm. researchgate.net

| Analyte Type | Derivatization Agent | MEKC Surfactant | Key Finding | Reference |

|---|---|---|---|---|

| Homologous maltodextrins, Oligosaccharides from human milk | This compound | Sodium Dodecyl Sulfate (SDS) | Used as a derivatizing agent to enable separation and detection; separation profile is analogous to reversed-phase nano-HPLC. researchgate.net | researchgate.net |

| Homologous maltodextrins, Oligosaccharides from human milk | Methyl, ethyl, and butyl aminobenzoates | Sodium Dodecyl Sulfate (SDS) | Compared with aniline derivatives; butyl aminobenzoate derivatives showed the longest retention times and best resolution due to higher hydrophobicity. researchgate.net | researchgate.net |

X-ray Diffraction (XRD) Analysis for Crystalline Structures

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. For materials exhibiting liquid crystalline properties, temperature-dependent XRD studies are crucial for identifying and characterizing the various mesophases. While the crystal structure of this compound itself is not the primary focus of the available research, the molecule is a critical building block in the synthesis of more complex liquid crystalline compounds, whose structures have been investigated using XRD. researchgate.netumich.edu

This compound is synthesized from 4-heptyloxyacetanilide, which in turn is prepared from 4-hydroxyacetanilide and bromoheptane. umich.edu The resulting aniline is then used as a precursor to create larger molecules, such as Schiff bases, which exhibit liquid crystal phases. umich.edu For instance, organophosphazenes have been synthesized with side-chains derived from the condensation of this compound with formylphenoxy groups attached to a cyclotriphosphazene core. umich.edu

The data obtained from these combined analyses provide insight into how the molecular structure, including the flexible heptyloxy tail originating from this compound, influences the self-assembly and thermal properties of the material.

| Compound Type | Precursor | Analytical Techniques | Phase Identified | Key Finding |

|---|---|---|---|---|

| Organophosphazene with Schiff-base side-chains (HHICP) | This compound | DSC, Polarizing Microscopy, XRD | Smectic C (SmC) | The compound, derived from this compound, exhibits a smectic C liquid crystal phase, as identified by its characteristic texture and thermal transitions. umich.edu |

| Bent-core Schiff Bases | 4-methyl-l,3-diaminobenzene and azobenzene-containing aldehydes | DSC, POM, XRD | Enantiotropic liquid crystalline properties | XRD is used to study the phase transformations during thermal evolution of these liquid crystals. researchgate.net |

| Aroylhydrazone Based Polycatenars | 4-amino benzohydrazide and substituted aldehydes | POM, DSC, XRD | Oblique and Hexagonal Columnar Mesophases | Powder XRD studies are used to investigate the mesomorphic properties and confirm the columnar structures. researchgate.net |

Applications in Materials Science and Engineering

Liquid Crystalline Materials Development

4-Heptyloxyaniline is a key precursor in the synthesis of various liquid crystalline materials. Its incorporation into molecular design allows for the fine-tuning of mesomorphic properties, leading to the creation of materials with diverse and predictable phase behaviors.

Synthesis of Schiff Base Liquid Crystals from this compound

A common application of this compound is in the synthesis of Schiff base liquid crystals. environmentaljournals.org This is typically achieved through a condensation reaction with various aldehyde derivatives. For instance, this compound has been reacted with hexakis(4-formylphenoxy)cyclotriphosphazene to prepare hexakis{[4-[N-(4-heptyloxyphenyl)iminomethyl]phenoxy]} cyclotriphosphazene (HHICP). umich.edu The synthesis of this compound itself involves the reaction of 4-hydroxyacetanilide with bromoheptane, followed by hydrolysis. umich.edu Another route involves the reaction of 4-hydroxyaniline with heptyl bromide. smolecule.com Schiff bases are formed by the condensation of primary amines with carbonyl compounds. environmentaljournals.org

Binary Liquid Crystal Systems Involving this compound Derivatives

The study of binary mixtures of liquid crystals allows for the tuning of properties and the creation of systems with enhanced performance. A notable example involves a binary system where one component is 4-Nitrobenzylidene-4'-n-heptyloxyaniline, which exhibits both enantiotropic nematic and monotropic smectic mesophases. researchgate.net The behavior of these binary systems, often with a second component that is also a Schiff base or an ester, can show non-linear transition temperature curves. researchgate.net The investigation of such mixtures is crucial for developing materials with specific temperature ranges for their liquid crystalline phases, sometimes leading to the formation of eutectic mixtures with lower melting points. nih.gov

Mesomorphic Properties and Phase Transitions

The mesomorphic properties of materials derived from this compound are a key area of research. These properties, including the types of liquid crystal phases (mesophases) and the temperatures at which transitions between these phases occur, are determined through techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). researchgate.netnih.gov For example, a homologous series of p-nitrobenzylidene-p-n-alkoxy anilines, including the heptyloxy derivative, has been shown to exhibit mesomorphism. tandfonline.com The thermal stability of the mesophase in this series generally increases with the length of the alkoxy chain. tandfonline.com Some compounds, like p-nitrobenzylidene-p-n-heptyloxyaniline, can exhibit complex phase behavior, including the formation of metastable solid phases upon cooling. tandfonline.comresearchgate.net

The following table summarizes the phase transitions of a representative compound derived from this compound.

| Compound | Transition | Temperature (°C) |

| Hexakis{[4-[N-(4-heptyloxyphenyl)iminomethyl]phenoxy]}cyclotriphosphazene (HHICP) | Sm1 to SmC | Varies |

| SmC to SmA | Varies | |

| SmA to Isotropic | Varies |

Table showing the mesomorphic phase transitions of HHICP. The exact transition temperatures can be found in specialized literature. The transitions between Smectic 1 (Sm1), Smectic C (SmC), and Smectic A (SmA) phases are crucial for their application. umich.edu

Influence of Terminal Alkoxy Chain Length on Mesophase Behavior

The table below illustrates the general trend of how alkoxy chain length can influence the type of mesophase observed.

| Alkoxy Chain Length | Typical Mesophase Behavior |

| Short (e.g., C1-C4) | Often Nematic |

| Medium (e.g., C5-C8) | Nematic and/or Smectic A |

| Long (e.g., >C8) | Predominantly Smectic phases (SmA, SmC) |

This table provides a generalized overview. The actual mesophase behavior depends on the entire molecular structure, not just the chain length.

Induced Mesophases and Polymorphism

The mixing of different liquid crystalline or even non-liquid crystalline compounds can lead to the formation of "induced" mesophases that are not present in the individual components. nih.gov This phenomenon is of significant interest as it allows for the creation of new materials with novel properties. Binary mixtures involving derivatives of this compound have been studied in this context. researchgate.net Polymorphism, the ability of a compound to exist in more than one crystalline form, is also observed in some liquid crystal systems derived from this compound. tandfonline.comresearchgate.net For example, p-nitrobenzylidene-p-n-heptyloxyaniline can form a different solid phase upon annealing, which then transitions to the mesomorphic phase at a higher temperature. tandfonline.com

Polymer Chemistry and Organic Electronics

While the primary focus of research on this compound has been in the field of liquid crystals, its derivatives also hold potential in polymer chemistry and organic electronics. The ability of liquid crystalline materials to self-assemble into ordered structures is advantageous for creating anisotropic polymer films and for applications in electronic devices where charge transport is direction-dependent. For example, it could potentially be used as a monomer or an additive in polymer formulations to enhance thermal stability or mechanical properties. smolecule.com The electronic properties of molecules containing the this compound moiety suggest potential applications in areas like organic photovoltaics or light-emitting diodes. smolecule.com

Use as Monomers or Additives in Polymer Formulations

This compound can be utilized as a monomer or an additive in various polymer formulations. smolecule.comsmolecule.com As a monomer, it can be polymerized to form the main chain of a polymer. When used as an additive, it can be incorporated into a polymer matrix to modify its properties, such as enhancing thermal stability, hydrophobicity, or mechanical strength. smolecule.comsmolecule.com For instance, it can be a starting material in the synthesis of more complex molecules like 2,2-Bis(4-(heptyloxy)phenyl)butane, which itself has potential applications as a monomer in polymer science. smolecule.com

Development of Conjugated Polymers with Alkoxy Aniline Moieties

There is significant research interest in conjugated polymers derived from substituted anilines, such as polyanilines with alkoxy groups. ufam.edu.brmdpi.com These polymers possess a backbone of alternating single and double bonds, which is a prerequisite for electrical conductivity. specialchem.com The synthesis of derivatives of polyaniline (PANI) is a key strategy to improve properties like processability and solubility while maintaining desirable electronic characteristics. ufam.edu.br The inclusion of functionalized side groups, such as the heptyloxy group from this compound, at specific positions on the aniline ring allows for the fine-tuning of a wide range of physicochemical properties of the resulting conjugated polymer. ufam.edu.br The synthesis of these polymers is often achieved through the oxidative polymerization of the corresponding alkoxy aniline monomer. mdpi.com

Impact on Electrical Conductivity and Crystallinity of Polymeric Systems

The incorporation of alkoxy aniline units like this compound has a pronounced effect on the electrical and structural properties of polymers.

| Factor | Effect on Conductivity | Underlying Reason | Reference |

|---|---|---|---|

| Dopant Type/Concentration | Significant increase | Introduces mobile charge carriers (protons) onto the polymer backbone, increasing the degree of doping. | ijsred.commu.edu.et |

| Monomer Concentration | Increases up to an optimal level | Enhances the level of doping and formation of longer polymer chains. Very high concentrations can lead to defects. | mu.edu.et |

| Alkoxy Substituent | Modifies properties | Electron-donating groups on the aromatic rings can influence conformational and electronic properties. | ufam.edu.br |

Crystallinity: Polymer crystallinity refers to the degree of structural order in a material, where polymer chains are packed in a regular, repeating arrangement. doitpoms.ac.uk This order significantly impacts the mechanical properties of the polymer, such as its strength, stiffness, and toughness. victrex.comconcordia.ca The synthesis conditions and the chemical structure of the monomer play a crucial role in determining the degree of crystallinity. mdpi.comeducationsource.in For polymers made from substituted anilines, the presence of a bulky side group like the heptyloxy group can affect the ability of the polymer chains to pack closely together. This steric factor influences the formation of crystalline domains within the largely amorphous polymer structure. educationsource.in The percentage of crystallinity in poly(p-anisidine), a related alkoxy aniline polymer, has been shown to be influenced by the synthesis parameters, which in turn affects the material's surface morphology and electrical properties. mdpi.com

| Property | Effect of Increased Crystallinity | Reference |

|---|---|---|

| Strength & Stiffness | Increases | victrex.comconcordia.ca |

| Toughness | Increases | victrex.com |

| Optical Transparency | Decreases (becomes more opaque) | victrex.com |

| Chemical Resistance | Increases | victrex.com |

Fabrication of Organic Electronic Conductors

Derivatives of this compound have potential applications in the field of organic electronics. smolecule.com Organic conductive polymers are materials of great interest for the electronics industry, finding use in devices such as organic photovoltaics, light-emitting diodes, and the organic photoconductors used in laser printers and copiers. smolecule.comtechnochemical.com The ability to synthesize polymers with specific electronic properties by modifying the chemical structure of the monomer makes compounds like this compound attractive starting points for creating new materials for these advanced applications. smolecule.com

Dyes and Pigments Synthesis

The chemical structure of this compound, specifically the presence of an activated aromatic ring, makes it a useful intermediate in the synthesis of certain types of dyes.

Utilization in Azo Dye Synthesis through Electrophilic Substitution

This compound can be utilized in the synthesis of azo dyes. smolecule.com The formation of these dyes occurs through an azo coupling reaction, which is a type of electrophilic aromatic substitution. sciencemadness.orgyoutube.com In this process, a primary aromatic amine like this compound is first converted into a diazonium salt. This salt then acts as an electrophile that reacts with a coupling partner, another electron-rich aromatic compound, to form the characteristic azo group (-N=N-) that links the two aromatic rings and imparts color to the molecule. sciencemadness.orgijirset.com

Water-Soluble Monoazo Dyes Based on Alkoxyaniline Sulphonic Acid

In a specific application, this compound is a precursor for creating water-soluble monoazo dyes. google.com To achieve water solubility, a sulphonic acid group (-SO3H) is introduced into the molecule, as this group is highly polar and imparts solubility in aqueous solutions. google.comontosight.ai A patented process describes the preparation of such dyes by first preparing a sulphonated derivative of an alkoxyaniline, such as this compound-2-sulphonic acid. google.com This compound is then diazotized and coupled with a phenol derivative to produce the final water-soluble monoazo dye. google.com The specific alkoxyaniline sulphonic acids listed for this process include 4-methoxyaniline-3-sulphonic acid, 4-butoxyaniline-2-sulphonic acid, and this compound-2-sulphonic acid, among others. google.com

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

The development of environmentally friendly and efficient methods for synthesizing 4-heptyloxyaniline and its derivatives is a key area of current research. Traditional multi-step syntheses are often plagued by low yields and significant environmental waste. google.com To address these challenges, researchers are exploring "one-pot" methods and green chemistry principles.

A promising approach involves the catalytic hydrogenation of aromatic nitro compounds combined with a Bamberger rearrangement. google.com This method utilizes a supported platinum catalyst and an acidic ionic liquid, which replaces corrosive and polluting acids like sulfuric acid. google.com This process boasts a high conversion rate of the starting aromatic nitro compound (up to 100%) and a good yield of the final 4-alkoxyaniline product (greater than 65%). google.com Crucially, both the catalyst and the ionic liquid can be recovered and reused, significantly reducing costs and environmental impact. google.com

Another innovative and sustainable approach is the sine AC-promoted cross-coupling of C-O/O-H bonds. researchgate.net This electrochemical method offers a scalable and environmentally friendly alternative for producing aryl amines, which are fundamental components in pharmaceuticals, agrochemicals, and functional materials. researchgate.net

Advanced Computational Modeling for Predictive Material Design

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and behavior of materials incorporating this compound. researchgate.netnih.gov These theoretical calculations allow researchers to understand the relationship between molecular structure and material properties, such as mesomorphic (liquid crystalline) behavior, before undertaking complex and time-consuming synthesis. researchgate.netnih.gov

By calculating parameters like dipole moments and polarizability, scientists can predict how modifications to the molecular structure, such as altering the length of the alkoxy chain, will affect the material's properties. nih.gov This predictive power accelerates the design of new liquid crystals and other advanced materials with specific, desired characteristics. chinesechemsoc.org For instance, DFT can help in designing new liquid crystalline architectures by evaluating the impact of different linking groups and terminal chains on mesomorphic behavior. nih.gov

Exploration of New Applications in Advanced Materials

The unique properties of this compound and its derivatives make them prime candidates for a range of advanced materials, most notably liquid crystals.

Liquid Crystals: this compound is a common building block in the synthesis of Schiff base and other types of liquid crystals. tandfonline.comtandfonline.comresearchgate.netresearchgate.nettandfonline.commdpi.com These materials exhibit intermediate phases of matter between solid and liquid, with applications in displays, optical switches, and sensors. researchgate.net Research has shown that derivatives of this compound can form various liquid crystalline phases, such as nematic and smectic phases, depending on their molecular structure. tandfonline.comresearchgate.net The thermal stability and range of these mesophases can be tuned by modifying the molecular design, for example, by introducing different terminal groups or altering the length of the heptyloxy chain. mdpi.com

Discotic Liquid Crystals and Nanomaterials: Researchers are also exploring the use of alkoxy-substituted anilines in the creation of more complex structures like disc-shaped triarylamino-1,3,5-triazines. tandfonline.com These molecules can self-assemble into columnar liquid crystalline structures, which are of interest for their potential in creating nano-structured materials. tandfonline.comresearchgate.net

Polymers and Composites: The incorporation of this compound derivatives into polymers is another promising avenue. For example, it can be used as a monomer or an additive to enhance the thermal stability or mechanical properties of polymers. smolecule.com Furthermore, electroactive nanofibers have been developed using thermoplastic polyurethane and poly(alkoxy anilines) for potential use in biomaterials. nih.gov

Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology is a fertile ground for new discoveries involving this compound derivatives.

Biocompatible Materials and Drug Delivery: A significant area of research focuses on modifying 4-alkoxyanilines to create amphiphilic molecules capable of forming supramolecular hydrogels. d-nb.info These hydrogels are being investigated for biomedical applications, including as scaffolds for cell growth and as matrices for drug delivery. d-nb.info For instance, synthetic modification of antimycobacterial 4-alkoxyanilines has yielded hydrogelators that retain biological activity and can release the initial drug through thermal hydrolysis. d-nb.info

Anticancer and Antimicrobial Agents: Researchers are actively designing and synthesizing derivatives of anilino compounds to investigate their potential as anticancer agents. mdpi.com By modifying the substituents on the aniline ring, scientists aim to optimize the antiproliferative activity of these compounds. mdpi.com Similarly, the antimycobacterial properties of 4-alkoxyanilines are being harnessed to develop new therapeutic agents. d-nb.info

Glycan Analysis: In the field of glycobiology, 4-n-heptyloxyaniline is used as a derivatization agent in reversed-phase high-performance liquid chromatography (HPLC) for the analysis of complex carbohydrates (glycans). nih.govnih.govd-nb.inforesearchgate.net This labeling technique improves the detection and separation of glycans, which plays a crucial role in understanding their biological functions. nih.govd-nb.info

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-heptyloxyaniline, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution, where a heptyloxy group replaces a leaving group (e.g., halogen) on an aniline derivative. Key parameters include solvent polarity (e.g., DMF for high dielectric constant), temperature control (60–100°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield optimization may involve adjusting stoichiometry or using phase-transfer catalysts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted precursors .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : Compare observed chemical shifts (e.g., aromatic protons at δ 6.5–7.0 ppm, alkyl chain protons at δ 0.8–1.6 ppm) with theoretical predictions .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity, ensuring retention time aligns with standards.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 208.3) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation. Avoid incompatible materials like strong acids/oxidizers .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste per EPA guidelines .

Q. How can researchers determine the thermal stability and decomposition profile of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. Monitor mass loss events to identify decomposition temperatures. Differential scanning calorimetry (DSC) can detect phase transitions (e.g., melting points, if unmeasured ). For kinetic studies, use the Flynn-Wall-Ozawa method to calculate activation energy .

Advanced Research Questions

Q. How can this compound be incorporated into liquid crystal or polymer systems, and what experimental parameters influence its performance?

- Methodological Answer :

- Liquid Crystals : Blend this compound with mesogens (e.g., cyanobiphenyls) and analyze phase behavior via polarized optical microscopy (POM) and X-ray diffraction (XRD). Vary alkyl chain length to study effects on nematic-to-isotropic transition temperatures .

- Polymers : Functionalize via Suzuki coupling to create conjugated polymers. Optimize solvent choice (e.g., THF vs. toluene) and initiator ratios for controlled molecular weights .

Q. What strategies resolve contradictions in reported spectral data or physicochemical properties of this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference data from NIST , peer-reviewed journals, and supplier SDS . Identify outliers and validate via replicated experiments.

- Advanced Spectroscopic Techniques : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex mixtures .

- Collaborative Verification : Share samples with independent labs to confirm reproducibility, addressing potential batch-to-batch variability .

Q. How can in vitro toxicity models assess this compound’s biological impact, and what endpoints are critical?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays on human keratinocyte (HaCaT) or liver (HepG2) cell lines. Compare IC₅₀ values with structurally similar compounds .

- Reactive Oxygen Species (ROS) Detection : Apply DCFH-DA fluorescence to quantify oxidative stress induction .

- Genotoxicity : Perform Ames tests (with/without metabolic activation) to evaluate mutagenic potential .

Q. What experimental designs ensure reproducibility in studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。